molecular formula C5H12NO2P B14719812 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- CAS No. 17454-25-0

1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-

Cat. No.: B14719812
CAS No.: 17454-25-0
M. Wt: 149.13 g/mol
InChI Key: ATORACUFQKQFMY-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-: is a cyclic organophosphorus compound with the molecular formula C5H12NO2P. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- can be synthesized through the reaction of dimethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of dimethylamine with a cyclic phosphite ester under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and efficient separation techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

  • 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
  • 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
  • Cyclic 2,2-dimethyltrimethylene phosphonate
  • Neopentylene phosphite
  • Neopentylglycol hydrogen phosphite

Comparison: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- is unique due to its specific ring structure and the presence of the dimethylamino groupFor example, the presence of the dimethylamino group can enhance the compound’s ability to act as a ligand or reactant in various chemical processes .

Properties

CAS No.

17454-25-0

Molecular Formula

C5H12NO2P

Molecular Weight

149.13 g/mol

IUPAC Name

N,N-dimethyl-1,3,2-dioxaphosphinan-2-amine

InChI

InChI=1S/C5H12NO2P/c1-6(2)9-7-4-3-5-8-9/h3-5H2,1-2H3

InChI Key

ATORACUFQKQFMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1OCCCO1

Origin of Product

United States

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